molecular formula C22H22N2O6 B557064 Fmoc-Dap(Alloc)-OH CAS No. 188970-92-5

Fmoc-Dap(Alloc)-OH

Cat. No. B557064
M. Wt: 410.4 g/mol
InChI Key: MPVGCCAXXFLGIU-IBGZPJMESA-N
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Description

Fmoc-Dap(Alloc)-OH is a chemical compound with the molecular formula C22H22N2O6 . It is also known by other names such as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid, Nβ-Alloc-Nα-Fmoc-L-2,3-diaminopropionic acid, and Nβ-Allyloxycarbonyl-Nα-Fmoc-L-2,3-diaminopropionic acid . It has a molecular weight of 410.42 g/mol .


Synthesis Analysis

A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This synthetic approach required an orthogonally protected Dap 2 building block, thus, commercially available Fmoc-Dap(Alloc)-OH was used .


Molecular Structure Analysis

The molecular structure of Fmoc-Dap(Alloc)-OH can be represented by the SMILES string C=CCOC(=O)NCC@@HO)NC(=O)OCC1c2ccccc2-c3ccccc13 . The InChI representation is InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 .


Chemical Reactions Analysis

Fmoc-Dap(Alloc)-OH is used in the synthesis of peptides. The Fmoc group is typically removed using a weak base such as piperidine in a process known as Fmoc deprotection . This process is a key step in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis.


Physical And Chemical Properties Analysis

Fmoc-Dap(Alloc)-OH is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

  • Synthesis of Orthogonally Protected Amino Acids : The synthesis of orthogonally protected Fmoc‐Dap (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu is detailed, highlighting its utility in preparing diverse organic molecules (Rao, Tantry, & Babu, 2006).

  • Intermediate in Synthesis of Protected Methyl Esters : Fmoc-Dap(Alloc)-OH plays a role in the synthesis of protected methyl esters of the non-proteinogenic amino acid l-Dap, important in peptide synthesis (Temperini et al., 2020).

  • Modular Synthesis of Acyl Diaminopropionic Acid Oligomers : Fmoc-D-Dpr(Alloc)-OH is used in a modular approach for synthesizing diverse organic molecules, demonstrating its flexibility in organic synthesis (Valerio, Bray, & Stewart, 2009).

  • Solid-Phase Peptide Synthesis (SPPS) Efficiency : In SPPS, Fmoc-Dab(Mtt)-OH, a related compound, showed poor coupling efficiency, highlighting the importance of selecting the right Fmoc-protected amino acids for efficient synthesis (Lam, Wu, & Wong, 2022).

  • Synthesis of Protected Norcysteines : Fmoc-Dap(Alloc)-OH analogs are used in synthesizing protected norcysteines for peptide chemistry, especially in Fmoc-strategy compatible SPPS (Samant & Rivier, 2007).

  • Introduction of Fmoc and Alloc Protecting Groups : Fmoc and Alloc protecting groups, including Fmoc-Dap(Alloc)-OH, are crucial in peptide chemistry for orthogonal protection strategies (Khattab et al., 2010).

  • Deprotection and Peptide Coupling : Fmoc-Dap(Alloc)-OH is involved in efficient deprotection and peptide coupling protocols, crucial for synthesizing unstable amino acids (Zorn et al., 2001).

  • Synthesis of Protected PNA Monomers : It is used in the synthesis of protected monomers for PNA oligomerization, demonstrating its role in nucleic acid chemistry (St Amant & Hudson, 2012).

Safety And Hazards

When handling Fmoc-Dap(Alloc)-OH, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGCCAXXFLGIU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373241
Record name Fmoc-Dap(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dap(Alloc)-OH

CAS RN

188970-92-5
Record name Fmoc-Dap(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
GA Sable, J Park, SJ Lim, D Lim - Bulletin of the Korean …, 2016 - Wiley Online Library
Solid‐phase total syntheses of highly methylated cyclic azacoibamide A and its O‐desmethyl analogue were achieved. Two ester linkages of natural coibamide A were replaced by …
Number of citations: 3 onlinelibrary.wiley.com
N Kovalenko, GK Howard, JA Swain, Y Hermant… - Frontiers in …, 2021 - frontiersin.org
Malacidin A is a novel calcium-dependent lipopeptide antibiotic with excellent activity against Gram-positive pathogens. Herein, a concise and robust synthetic route toward malacidin A …
Number of citations: 8 www.frontiersin.org
Y Sato, H Miura, T Tanabe, CU Okeke… - Analytical …, 2022 - ACS Publications
We have developed a new class of triplex-forming peptide nucleic acid (PNA)-based fluorogenic probes for sensing of the panhandle structure of the influenza A virus (IAV) RNA …
Number of citations: 5 pubs.acs.org
K Al Ayed, RD Ballantine, M Hoekstra, SJ Bann… - Chemical …, 2022 - pubs.rsc.org
Brevicidine and laterocidine are two recently discovered lipopeptide antibiotics with promising antibacterial activity. Possessing a macrocyclic core, multiple positive charges, and a …
Number of citations: 12 pubs.rsc.org
F Yang, F Yin, Z Li - Peptide Macrocycles: Methods and Protocols, 2022 - Springer
Over the past two decades, significant efforts have invested in the development of strategies for the stabilization of macrocyclic peptides with α-helix structure by stapling their …
Number of citations: 1 link.springer.com
J Tulla-Puche, S Auriemma, C Falciani… - Journal of Medicinal …, 2013 - ACS Publications
The natural compounds triostin and thiocoraline are potent antitumor agents that act as DNA bisintercalators. From a pharmaceutical point of view, these compounds are highly …
Number of citations: 24 pubs.acs.org
S Choi, G Vilaire, C Marcinkiewicz… - Journal of medicinal …, 2007 - ACS Publications
Interactions between the integrin, α2β1, and extracellular matrix (ECM), particularly collagen, play a pivotal role in platelet adhesion and thrombus formation. Platelets interact with …
Number of citations: 53 pubs.acs.org
M Sainlos, B Imperiali - Nature Protocols, 2007 - nature.com
This protocol presents the peptide incorporation of environment-sensitive fluorophores derived from the dimethylaminophthalimide family. The procedure utilizes anhydride precursors …
Number of citations: 24 www.nature.com
VE Zwicker, BM Long, KA Jolliffe - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A series of linear peptide based anion receptors, in which the distance between the bis[zinc(II)dipicolylamine] binding sites and the peptide backbone was varied systematically, was …
Number of citations: 31 pubs.rsc.org
JC Lim, YD Hong, JJ Kim, SM Choi… - Cancer Biotherapy …, 2012 - liebertpub.com
In this study, a novel α-melanocyte stimulating hormone (α-MSH) analogue 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) coupled [Gly 3 -cyclized(Dap 4 , d -Phe 7 , …
Number of citations: 6 www.liebertpub.com

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